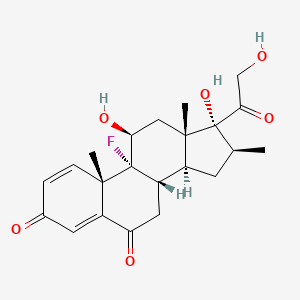

6-Keto Betamethasone

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H27FO6 |

|---|---|

Molecular Weight |

406.4 g/mol |

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthrene-3,6-dione |

InChI |

InChI=1S/C22H27FO6/c1-11-6-13-14-8-16(26)15-7-12(25)4-5-19(15,2)21(14,23)17(27)9-20(13,3)22(11,29)18(28)10-24/h4-5,7,11,13-14,17,24,27,29H,6,8-10H2,1-3H3/t11-,13-,14-,17-,19-,20-,21-,22-/m0/s1 |

InChI Key |

NBDQTCDZBJJKSK-LJZZTJPRSA-N |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC(=O)C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C |

Canonical SMILES |

CC1CC2C3CC(=O)C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C |

Origin of Product |

United States |

An In-depth Technical Guide to the Synthesis of 6-Keto Betamethasone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The synthesis of 6-Keto Betamethasone is not widely documented in peer-reviewed literature as a standard procedure. This guide presents a proposed synthesis pathway based on established principles of steroid chemistry, primarily through the oxidation of Betamethasone. The experimental protocols provided are adapted from similar transformations and should be considered as a starting point for research and development.

Introduction

6-Keto Betamethasone, with the chemical formula C22H27FO6, is a known impurity and degradation product of the potent glucocorticoid, Betamethasone.[1][2][3] As a reference standard, it is crucial for the analytical method development, validation, and quality control of Betamethasone-containing pharmaceutical products.[1][2][4] This technical guide outlines a proposed pathway for the synthesis of 6-Keto Betamethasone, provides detailed experimental methodologies, and presents relevant data in a structured format.

Proposed Synthesis Pathway: Oxidation of Betamethasone

The most plausible route to synthesize 6-Keto Betamethasone is through the allylic oxidation of the A-ring of Betamethasone. The 1,4-diene-3-one system in Betamethasone's A-ring is susceptible to oxidation at the C6 position to introduce a ketone functionality. Various oxidizing agents can be employed for such transformations in steroid chemistry, with chromium-based reagents being particularly effective for the oxidation of steroidal dienes.[5]

This guide proposes the use of chromic acid (generated in situ from chromium trioxide in sulfuric acid and acetone, also known as the Jones reagent) for the conversion of Betamethasone to 6-Keto Betamethasone.[5][6][7]

Data Presentation

Physicochemical Properties of 6-Keto Betamethasone

| Property | Value | References |

| CAS Number | 72559-90-1 | [3][8] |

| Molecular Formula | C22H27FO6 | [3][8] |

| Molecular Weight | 406.44 g/mol | [2][8] |

| Synonyms | (11β,16β)-9-fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,6,20-trione | [2] |

Quantitative Data

Direct synthesis yields for 6-Keto Betamethasone are not available in the literature. The following data pertains to its presence as a degradation product or impurity.

| Data Point | Value | Notes | References |

| Purity (as a reference standard) | Typically >98% | Commercially available reference standards are of high purity. | [2] |

| Formation in Forced Degradation Studies | Variable | The amount of 6-Keto Betamethasone formed depends on the specific stress conditions (e.g., pH, temperature, oxidizing agents). Quantitative data from these studies is often not explicitly reported for this specific impurity. | [9][10][11] |

Experimental Protocols

The following is a proposed experimental protocol for the synthesis of 6-Keto Betamethasone, adapted from the general procedure for the chromic acid oxidation of steroidal dienes.[5]

Materials and Reagents

-

Betamethasone (Starting Material)

-

Chromium Trioxide (CrO3)

-

Concentrated Sulfuric Acid (H2SO4)

-

Acetone (reagent grade, dry)

-

Isopropyl Alcohol

-

Sodium Bicarbonate

-

Ethyl Acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Silica Gel for column chromatography

Proposed Synthesis Procedure

Step 1: Preparation of the Jones Reagent

-

In a flask, carefully dissolve chromium trioxide in distilled water.

-

Slowly add concentrated sulfuric acid to the solution while cooling in an ice bath.

Step 2: Oxidation Reaction

-

Dissolve Betamethasone in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add the prepared Jones reagent dropwise to the stirred Betamethasone solution. The reaction is exothermic, and the temperature should be maintained below 10 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC), using an appropriate solvent system (e.g., ethyl acetate/hexane mixture).

-

Once the starting material is consumed, quench the reaction by the dropwise addition of isopropyl alcohol until the orange-brown color of Cr(VI) is replaced by the green color of Cr(III).

Step 3: Work-up and Purification

-

Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to isolate 6-Keto Betamethasone.

Step 4: Characterization

-

Confirm the identity and purity of the synthesized 6-Keto Betamethasone using analytical techniques such as HPLC, LC-MS, and NMR spectroscopy.[1][4]

Logical Relationships in Betamethasone Degradation

As 6-Keto Betamethasone is primarily known as a degradation product, its formation is part of a complex degradation profile of Betamethasone under various stress conditions.

Conclusion

This technical guide provides a comprehensive overview of a proposed synthesis pathway for 6-Keto Betamethasone, a critical reference standard for the quality control of Betamethasone pharmaceuticals. The proposed method involves the oxidation of the starting material, Betamethasone, using chromic acid. Detailed, albeit adapted, experimental protocols are provided to guide researchers in the potential synthesis and purification of this compound. Further research and development are necessary to optimize the reaction conditions and establish a robust and scalable synthesis process.

References

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. 6-Keto Betamethasone - SRIRAMCHEM [sriramchem.com]

- 3. alentris.org [alentris.org]

- 4. 6-Keto Betamethasone | CAS No: 72559-90-1 [aquigenbio.com]

- 5. The Oxidation of Some Steroidal Dienes and Trienes with Chromic Acid - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 6. Chromium Trioxide [organic-chemistry.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Buy Online CAS Number 72559-90-1 - TRC - 6-Keto Betamethasone | LGC Standards [lgcstandards.com]

- 9. ijpsonline.com [ijpsonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Photodegradation and Stabilization of Betamethasone-17 Valerate in Aqueous/Organic Solvents and Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 6-Keto Betamethasone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 6-Keto Betamethasone, a known impurity of the synthetic corticosteroid Betamethasone. The information presented herein is intended to support research, drug development, and quality control activities. All quantitative data is summarized for clarity, and general experimental protocols for the determination of key physicochemical parameters for corticosteroids are detailed.

Core Physicochemical Data

While 6-Keto Betamethasone is primarily recognized as an impurity in Betamethasone preparations, its distinct chemical structure imparts a unique set of physicochemical characteristics.[1][2][3][4][5] The following table summarizes the available data for this compound.

| Property | Value | Source(s) |

| Chemical Name | (8S,9R,10S,11S,13S,14S,16S,17R)-9-Fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-8,9,10,11,12,13,14,15,16,17-decahydro-3H-cyclopenta[a]phenanthrene-3,6(7H)-dione | [1] |

| CAS Number | 72559-90-1 | [6][7] |

| Molecular Formula | C22H27FO6 | [6][7] |

| Molecular Weight | 406.5 g/mol | [6][7] |

| Appearance | Off-white solid | [7] |

| Solubility | Soluble in Methanol | [7] |

| Melting Point | Not Available | [7] |

| pKa | Not Available | |

| LogP | Not Available | |

| Purity (by HPLC) | 98.34% | [7] |

Experimental Protocols

Melting Point Determination

The melting point of a corticosteroid can be determined using a capillary melting point apparatus.[8][9]

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus with a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate, typically starting with a rapid ramp to a temperature just below the expected melting point, followed by a slower ramp (e.g., 1-2 °C/minute) to allow for accurate observation.

-

Observation: The temperature range over which the substance melts, from the first appearance of liquid to the complete liquefaction of the solid, is recorded as the melting range. For corticosteroids, which may decompose upon melting, the heating rate can significantly influence the observed melting point.[9]

Solubility Determination

The solubility of a corticosteroid can be determined using the shake-flask method followed by a suitable analytical technique for quantification.[8][10][11]

-

Equilibrium Establishment: An excess amount of the solid corticosteroid is added to a known volume of the solvent (e.g., water, buffers of different pH, organic solvents) in a sealed container.

-

Agitation: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: The saturated solution is separated from the excess solid by centrifugation or filtration.

-

Quantification: The concentration of the dissolved corticosteroid in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12][13][14]

pKa and LogP Determination

The ionization constant (pKa) and the partition coefficient (LogP) are crucial for predicting the absorption and distribution of a drug substance.[15][16]

pKa Determination by UV-Visible Spectrophotometry:

-

Buffer Preparation: A series of buffers with a range of pH values is prepared.

-

Sample Preparation: A stock solution of the corticosteroid is prepared in a suitable solvent and then diluted in each of the buffers.

-

Spectrophotometric Analysis: The UV-Visible spectrum of the compound is recorded in each buffer. The change in absorbance at a specific wavelength as a function of pH is used to determine the pKa.[15]

LogP Determination by Shake-Flask Method:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of the corticosteroid is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation and Quantification: The two phases are separated, and the concentration of the corticosteroid in each phase is determined by a suitable analytical method like HPLC. The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[15][17]

Workflow for Impurity Identification and Characterization

As 6-Keto Betamethasone is an impurity of Betamethasone, its identification and characterization are critical for ensuring the quality and safety of the final drug product. The following diagram illustrates a general workflow for this process.

Biological Activity

Currently, there is limited specific information available in the public domain regarding the biological activity or signaling pathways of 6-Keto Betamethasone itself. As an impurity of Betamethasone, it is generally considered as part of the overall safety and purity profile of the active pharmaceutical ingredient. Betamethasone, as a glucocorticoid, exerts its effects by binding to the glucocorticoid receptor.[18] Further research would be required to determine if 6-Keto Betamethasone possesses any significant biological activity of its own.

References

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. Betamethasone EP Impurity B | 25122-41-2 [chemicea.com]

- 5. 6-Keto Betamethasone - CAS - 72559-90-1 | Axios Research [axios-research.com]

- 6. alentris.org [alentris.org]

- 7. One moment, please... [allmpus.com]

- 8. um.edu.mt [um.edu.mt]

- 9. akjournals.com [akjournals.com]

- 10. scielo.br [scielo.br]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ymerdigital.com [ymerdigital.com]

- 14. scispace.com [scispace.com]

- 15. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chem.pg.edu.pl [chem.pg.edu.pl]

- 18. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Mechanism of Action of 6-Keto Betamethasone and its Parent Compound, Betamethasone

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a detailed overview of the established mechanism of action for the potent synthetic glucocorticoid, betamethasone. Its known metabolite and impurity, 6-Keto Betamethasone, is chemically identified, but as of the current date, its specific pharmacological activities, including its mechanism of action, are not extensively documented in publicly available scientific literature. Therefore, the mechanistic details provided herein are based on the well-characterized actions of its parent compound, betamethasone, and the broader class of glucocorticoids.

Executive Summary

Betamethasone is a synthetic corticosteroid that exerts potent anti-inflammatory and immunosuppressive effects.[1][2] Its primary mechanism of action is through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[3][4] Upon binding, the betamethasone-GR complex translocates to the nucleus and modulates the expression of a wide array of genes. This modulation occurs through two main pathways: transactivation and transrepression. Transrepression, the inhibition of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), is considered the cornerstone of its anti-inflammatory efficacy.[5] Transactivation, the upregulation of anti-inflammatory and metabolic genes, is also a key component of its action but is often associated with adverse side effects.[5][6] While 6-Keto Betamethasone is a known metabolite of betamethasone, its specific contribution to the overall pharmacological profile of the parent drug remains to be elucidated.[7]

The Glucocorticoid Receptor Signaling Pathway

The cellular response to betamethasone is initiated by its passive diffusion across the cell membrane and subsequent binding to the cytosolic glucocorticoid receptor. In its inactive state, the GR is part of a multiprotein complex that includes heat shock proteins (Hsp90, Hsp70) and immunophilins, which maintain the receptor in a conformation that is competent for ligand binding.[8]

Upon binding of betamethasone, the GR undergoes a conformational change, leading to the dissociation of the chaperone proteins. This unmasking of the nuclear localization signals allows the activated ligand-receptor complex to translocate into the nucleus, where it can dimerize and interact with DNA or other transcription factors to regulate gene expression.[9]

References

- 1. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Species-specific differences in the glucocorticoid receptor transactivation function upon binding with betamethasone-esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. joe.bioscientifica.com [joe.bioscientifica.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of Betamethasone? [synapse.patsnap.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. betamethasone (systemic) [glowm.com]

The Biological Activity of 6-Keto Betamethasone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Keto Betamethasone is recognized primarily as a metabolite and impurity of Betamethasone, a potent synthetic glucocorticoid widely utilized for its anti-inflammatory and immunosuppressive properties. While extensive research has elucidated the biological activity and mechanism of action of the parent compound, Betamethasone, there is a notable scarcity of publicly available data specifically characterizing the intrinsic biological activity of 6-Keto Betamethasone.

This technical guide provides a comprehensive overview of the well-established biological activity of Betamethasone as a framework for understanding the potential activity of its metabolites. It is designed to be a valuable resource for researchers and professionals in drug development by detailing the known mechanisms, presenting comparative data, and outlining standard experimental protocols for assessing glucocorticoid activity.

Betamethasone: A Potent Glucocorticoid Receptor Agonist

Betamethasone exerts its effects by acting as an agonist for the glucocorticoid receptor (GR).[1][2] Like other corticosteroids, its mechanism of action involves binding to the cytosolic GR, which then translocates to the nucleus and modulates the transcription of target genes.[3] This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.[4]

Quantitative Biological Activity of Corticosteroids

The following table summarizes the relative potencies of various corticosteroids, providing a comparative context for the activity of Betamethasone. Data for 6-Keto Betamethasone is not available.

| Compound | Anti-inflammatory Potency (Glucocorticoid Activity) | Mineralocorticoid Potency (Sodium Retention) |

| Hydrocortisone | 1 | 1 |

| Prednisolone | 4 | 0.8 |

| Methylprednisolone | 5 | 0.5 |

| Triamcinolone | 5 | 0 |

| Betamethasone | 25-40 | 0 |

| Dexamethasone | 25-30 | 0 |

Data compiled from various sources. The exact potency can vary based on the assay system.

Signaling Pathway of Glucocorticoid Receptor Activation

The canonical signaling pathway for glucocorticoids like Betamethasone involves several key steps, from receptor binding to the modulation of gene expression.

Caption: Glucocorticoid Receptor (GR) Signaling Pathway.

Experimental Protocols for Assessing Glucocorticoid Activity

While specific protocols for 6-Keto Betamethasone are not documented, the following are standard assays used to determine the biological activity of glucocorticoids like Betamethasone.

Glucocorticoid Receptor Competitive Binding Assay

This assay quantifies the affinity of a test compound for the glucocorticoid receptor.

Objective: To determine the binding affinity (Ki or IC50) of a test compound to the GR.

Methodology:

-

Receptor Source: Cytosolic extracts from cells expressing the GR (e.g., rat hepatoma cells or recombinant human GR).

-

Radioligand: A radiolabeled glucocorticoid with high affinity for the GR, such as [3H]-dexamethasone, is used.

-

Procedure:

-

A constant concentration of the radioligand and receptor preparation is incubated with varying concentrations of the unlabeled test compound (e.g., 6-Keto Betamethasone).

-

The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Bound and free radioligand are separated (e.g., by charcoal adsorption or filter binding).

-

The radioactivity of the bound fraction is measured using a scintillation counter.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This can be converted to a binding affinity constant (Ki).

Glucocorticoid Receptor Transactivation Assay (Reporter Gene Assay)

This assay measures the ability of a compound to activate the GR and induce gene expression.

Objective: To determine the functional potency (EC50) and efficacy of a test compound as a GR agonist.

Methodology:

-

Cell Line: A suitable mammalian cell line (e.g., HEK293 or HeLa) is co-transfected with two plasmids:

-

An expression vector for the human glucocorticoid receptor.

-

A reporter plasmid containing a promoter with multiple glucocorticoid response elements (GREs) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

-

-

Procedure:

-

The transfected cells are treated with varying concentrations of the test compound.

-

After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured.

-

-

Data Analysis: A dose-response curve is generated, and the concentration of the test compound that produces 50% of the maximal response (EC50) is calculated.

Caption: Workflow for a GR Reporter Gene Assay.

Metabolism of Betamethasone

Betamethasone is extensively metabolized in the liver. The metabolic transformations include oxidation of the 11β-hydroxyl group, hydroxylation at the 6β-position, and reduction of the C-20 carbonyl group, followed by side-chain cleavage.[5] 6-Keto Betamethasone is a product of the oxidation of the 6-hydroxy group of a betamethasone metabolite.

Caption: Simplified Metabolic Pathway to 6-Keto Betamethasone.

Conclusion

While 6-Keto Betamethasone is a known metabolite of Betamethasone, there is a clear gap in the scientific literature regarding its specific biological activity. The potent anti-inflammatory and immunosuppressive effects of Betamethasone are well-characterized and serve as the foundation for its clinical use. These activities are mediated through the glucocorticoid receptor signaling pathway.

For researchers and drug development professionals, the provided experimental protocols offer a standard approach to characterizing the potential glucocorticoid activity of metabolites like 6-Keto Betamethasone. Further investigation is necessary to determine if 6-Keto Betamethasone retains any significant GR agonistic activity or if it possesses other off-target effects. Such studies would be crucial for a complete understanding of the overall pharmacological and toxicological profile of Betamethasone.

References

- 1. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Betamethasone Dipropionate Derivatization, Biotransformation, Molecular Docking, and ADME Analysis as Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. joe.bioscientifica.com [joe.bioscientifica.com]

An In-depth Technical Guide to 6-Keto Betamethasone (CAS Number: 72559-90-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Keto Betamethasone, a known impurity and reference standard of the synthetic glucocorticoid, Betamethasone. This document collates available data on its chemical and physical properties, analytical applications, and its relationship with the parent compound. While detailed experimental protocols for its synthesis and specific quantitative spectroscopic data are not extensively published in the public domain, this guide summarizes the existing knowledge to support research, quality control, and drug development activities. The absence of significant literature on its biological activity suggests it is likely an inactive impurity.

Introduction

6-Keto Betamethasone (CAS: 72559-90-1) is a steroid chemically related to Betamethasone, a potent glucocorticoid used for its anti-inflammatory and immunosuppressive properties. Primarily classified as an impurity that can arise during the synthesis or degradation of Betamethasone, 6-Keto Betamethasone serves as a critical reference standard for analytical chemists and pharmaceutical scientists.[1] Its accurate identification and quantification are essential for ensuring the purity, safety, and efficacy of Betamethasone drug products. This guide aims to consolidate the technical information available for 6-Keto Betamethasone to assist researchers and professionals in the pharmaceutical industry.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of 6-Keto Betamethasone are summarized in the table below. This data is compiled from various chemical supplier catalogs and databases.

| Property | Value | Source(s) |

| CAS Number | 72559-90-1 | [2][3] |

| Molecular Formula | C22H27FO6 | [2][3] |

| Molecular Weight | 406.44 g/mol | [4] |

| IUPAC Name | (8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,13,14,15,16,17-decahydro-3H-cyclopenta[a]phenanthrene-3,6(10H)-dione | [4] |

| Appearance | Off-white solid | [2] |

| Solubility | Soluble in Methanol | [2] |

| Storage Temperature | 2-8 °C | [2] |

| Purity (by HPLC) | Typically ≥98% (as a reference standard) | [2] |

Role as a Pharmaceutical Impurity and Reference Standard

6-Keto Betamethasone is not marketed as an active pharmaceutical ingredient (API). Its primary significance lies in its role as a process-related impurity or a degradation product of Betamethasone.[5] Regulatory agencies worldwide require stringent control over impurities in pharmaceutical products. Therefore, the availability of highly purified 6-Keto Betamethasone as a reference standard is crucial for:

-

Analytical Method Development: To develop and validate specific and sensitive analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the detection and quantification of this impurity in Betamethasone API and finished drug products.

-

Quality Control (QC): For routine QC testing of Betamethasone batches to ensure they meet the predefined purity specifications.

-

Stability Studies: To monitor the formation of 6-Keto Betamethasone during stability studies of Betamethasone products, which helps in determining the shelf-life and appropriate storage conditions.

The logical workflow for the use of 6-Keto Betamethasone as a reference standard in a pharmaceutical setting is illustrated in the diagram below.

Synthesis and Formation

Detailed, publicly available protocols for the specific synthesis of 6-Keto Betamethasone are scarce, as this information is often proprietary. However, its formation is generally attributed to the degradation of Betamethasone.[5] Forced degradation studies of Betamethasone under various stress conditions (e.g., oxidative, thermal, photolytic, and hydrolytic) are typically performed to identify potential degradation products, which would include 6-Keto Betamethasone.

The chemical structure of 6-Keto Betamethasone suggests that its formation from Betamethasone likely involves oxidation at the C6 position of the steroid nucleus.

Analytical Methods and Data

The primary analytical technique for the detection and quantification of 6-Keto Betamethasone as an impurity in Betamethasone is High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometric detection.[6] While specific experimental protocols for its analysis are typically developed and validated in-house by pharmaceutical manufacturers, the general principles apply.

General HPLC Method Parameters:

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 |

| Mobile Phase | A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol) in a gradient or isocratic mode. |

| Detection | UV spectrophotometry at a wavelength where both Betamethasone and 6-Keto Betamethasone absorb, or mass spectrometry for higher specificity and sensitivity. |

| Quantification | Based on the peak area response of a calibrated reference standard of 6-Keto Betamethasone. |

Spectroscopic Data:

Detailed spectroscopic data such as 1H-NMR, 13C-NMR, IR, and Mass Spectrometry are provided by commercial suppliers upon purchase of the reference standard.[2] This data is essential for the unambiguous identification and structural confirmation of the impurity. While the raw data is not publicly available, the types of expected data are listed below.

-

1H-NMR and 13C-NMR: Would confirm the carbon-hydrogen framework of the molecule, with characteristic shifts indicating the presence of the ketone at C6.

-

IR Spectroscopy: Would show characteristic absorption bands for the various functional groups, including the hydroxyl groups, the ketone groups (including the additional ketone at C6), and the carbon-carbon double bonds.

-

Mass Spectrometry: Would provide the accurate mass of the molecule, confirming its elemental composition. Fragmentation patterns can also aid in structural elucidation.

Biological Activity and Mechanism of Action

There is a notable absence of published scientific literature detailing any significant biological activity or a specific mechanism of action for 6-Keto Betamethasone. Its classification as an impurity suggests that it is likely considered to be pharmacologically inactive, or at least significantly less active than the parent Betamethasone molecule.

The biological activity of glucocorticoids like Betamethasone is mediated through their binding to and activation of the glucocorticoid receptor (GR), which then modulates gene expression. It is plausible that the introduction of a keto group at the C6 position of the steroid nucleus could sterically hinder or electronically disfavor the binding of 6-Keto Betamethasone to the glucocorticoid receptor, thereby reducing or abolishing its activity. However, without experimental data, this remains a hypothesis.

The diagram below illustrates the generally accepted signaling pathway for glucocorticoids like Betamethasone. It is presumed that 6-Keto Betamethasone does not significantly participate in this pathway.

Conclusion

6-Keto Betamethasone (CAS 72559-90-1) is a key reference material for the pharmaceutical industry, essential for the quality control of Betamethasone drug products. While it is primarily recognized as an impurity with no significant reported biological activity, its role in ensuring the safety and purity of a widely used corticosteroid is critical. This guide has summarized the available technical information on 6-Keto Betamethasone, highlighting its chemical properties and analytical applications. Further research into its formation during Betamethasone degradation and a definitive assessment of its biological activity would be beneficial for the scientific community. For detailed experimental protocols and quantitative data, researchers are advised to consult the documentation provided by commercial suppliers of this reference standard.

References

- 1. Betamethasone 17-valerate(2152-44-5) 1H NMR spectrum [chemicalbook.com]

- 2. allmpus.com [allmpus.com]

- 3. alentris.org [alentris.org]

- 4. 6-Keto Betamethasone - SRIRAMCHEM [sriramchem.com]

- 5. veeprho.com [veeprho.com]

- 6. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

6-Keto Betamethasone: A Technical Overview of its Discovery, Chemistry, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Keto Betamethasone is a significant metabolite and degradation product of the potent synthetic corticosteroid, Betamethasone. While not a therapeutically used compound itself, its presence as a related substance in Betamethasone formulations necessitates a thorough understanding of its discovery, chemical properties, and potential biological implications. This technical guide provides a comprehensive overview of 6-Keto Betamethasone, including its inferred discovery through metabolic studies, its chemical characteristics, and a discussion of its likely biological activity in the context of its parent compound. This document also outlines potential synthetic pathways and analytical methodologies for its identification and quantification, crucial for quality control in pharmaceutical manufacturing.

Introduction

Betamethasone, a fluorinated corticosteroid, was patented in 1958 and approved for medical use in the United States in 1961.[1] It is widely prescribed for its potent anti-inflammatory and immunosuppressive properties.[1][2] The study of its metabolism and degradation pathways led to the identification of several related compounds, including 6-Keto Betamethasone. This compound is characterized by the presence of a ketone group at the C-6 position of the steroid nucleus, a modification that distinguishes it from the parent drug. While initially identified as a product of biological transformation, 6-Keto Betamethasone is now recognized as a potential impurity in Betamethasone drug products, making its study critical for regulatory compliance and drug safety.

Discovery and History

The discovery of 6-Keto Betamethasone is intrinsically linked to the metabolic studies of Betamethasone. Research into the biotransformation of Betamethasone revealed that 6β-hydroxylation is a key metabolic pathway.[3][4][5] This process, catalyzed by cytochrome P450 enzymes in the liver, introduces a hydroxyl group at the 6β-position of the steroid. Subsequent oxidation of this 6β-hydroxy metabolite leads to the formation of 6-Keto Betamethasone.

Therefore, the "discovery" of 6-Keto Betamethasone was not a singular event but rather an outcome of the systematic investigation of how the human body processes Betamethasone. Its identification as a urinary metabolite was a crucial step in understanding the complete pharmacokinetic profile of the parent drug.[5] Today, 6-Keto Betamethasone is commercially available as a reference standard for analytical purposes, highlighting its importance in the quality control of Betamethasone-containing pharmaceuticals.

Chemical Properties

The chemical properties of 6-Keto Betamethasone are summarized in the table below.

| Property | Value | Source |

| Chemical Name | (8S,9R,10S,11S,13S,14S,16S,17R)-9-Fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-8,9,10,11,12,13,14,15,16,17-decahydro-3H-cyclopenta[a]phenanthrene-3,6(7H)-dione | [6][7][8] |

| CAS Number | 72559-90-1 | [6][7][8] |

| Molecular Formula | C22H27FO6 | [6][7] |

| Molecular Weight | 406.45 g/mol | [9] |

Experimental Protocols

Inferred Synthesis of 6-Keto Betamethasone

-

6β-Hydroxylation: The selective introduction of a hydroxyl group at the 6β-position of Betamethasone. This can be achieved through microbial transformation using specific strains of fungi or bacteria known to possess the necessary hydroxylating enzymes. Alternatively, chemical methods involving stereoselective reagents could be employed.

-

Oxidation of the 6β-Hydroxyl Group: The subsequent oxidation of the 6β-hydroxybetamethasone intermediate to the corresponding 6-keto derivative. This transformation can be accomplished using a variety of mild oxidizing agents, such as pyridinium chlorochromate (PCC) or a Swern oxidation, to avoid over-oxidation or side reactions on the sensitive corticosteroid nucleus.

A generalized workflow for this inferred synthesis is presented below.

Caption: Inferred synthetic pathway for 6-Keto Betamethasone.

Analytical Methods for Identification and Quantification

The identification and quantification of 6-Keto Betamethasone as a related substance in Betamethasone drug products are typically performed using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is often employed to achieve good separation of Betamethasone and its various related compounds and degradation products.

-

Detection: UV detection at a wavelength of around 240-254 nm is suitable for these compounds.

-

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides definitive identification based on the mass-to-charge ratio of the molecule and its fragmentation patterns.

Thin-Layer Chromatography (TLC):

-

Stationary Phase: Silica gel 60F254 plates are a common choice.

-

Mobile Phase: A mixture of non-polar and polar solvents, such as chloroform, methanol, and acetic acid, can be used to separate Betamethasone and its derivatives.

-

Detection: Visualization under UV light at 254 nm.

Signaling Pathways and Mechanism of Action

The specific biological activity and mechanism of action of 6-Keto Betamethasone have not been extensively studied. However, as a close structural analogue of Betamethasone, it is plausible that it may interact with the same biological targets, primarily the glucocorticoid receptor (GR).

Betamethasone exerts its anti-inflammatory effects by binding to the GR in the cytoplasm. This complex then translocates to the nucleus, where it can act in two main ways:

-

Transactivation: The GR dimer binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.

-

Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby reducing the expression of pro-inflammatory genes.

The introduction of a ketone group at the C-6 position in 6-Keto Betamethasone could potentially alter its binding affinity for the GR and, consequently, its potency as a glucocorticoid agonist. Further in-vitro and in-vivo studies are required to elucidate the precise pharmacological profile of this metabolite.

Caption: Generalized signaling pathway of glucocorticoids like Betamethasone.

Quantitative Data

Specific quantitative data on the biological activity of 6-Keto Betamethasone, such as IC50 values or receptor binding affinities, are not widely available in the public domain. For context, the following table summarizes key pharmacokinetic parameters for the parent compound, Betamethasone.

| Parameter | Value | Species | Route of Administration | Source |

| Biological Half-life | 36-54 hours | Human | Systemic | [10] |

| Protein Binding | Weakly bound to transcortin and albumin | Human | Systemic | [10] |

| Metabolism | Hepatic | Human | Systemic | [10] |

| Excretion | Primarily renal (as inactive metabolites) | Human | Systemic | [10] |

Conclusion

6-Keto Betamethasone, while not a pharmaceutical agent in its own right, holds significant importance in the context of Betamethasone therapy and manufacturing. Its origins as a metabolite have paved the way for its identification as a key impurity. A thorough understanding of its chemical properties, potential synthetic routes, and analytical detection methods is crucial for ensuring the quality, safety, and efficacy of Betamethasone products. Further research is warranted to fully characterize the biological activity of 6-Keto Betamethasone and to determine its potential contribution to the overall pharmacological and toxicological profile of its parent compound. This knowledge will be invaluable for drug development professionals and regulatory scientists in the ongoing effort to provide safe and effective corticosteroid therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Betamethasone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. joe.bioscientifica.com [joe.bioscientifica.com]

- 6. alentris.org [alentris.org]

- 7. allmpus.com [allmpus.com]

- 8. cleanchemlab.com [cleanchemlab.com]

- 9. tlcstandards.com [tlcstandards.com]

- 10. betamethasone (systemic) [glowm.com]

6-Keto Betamethasone: A Comprehensive Technical Guide to a Key Betamethasone Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betamethasone, a potent synthetic glucocorticoid, is widely utilized for its anti-inflammatory and immunosuppressive properties. Its therapeutic efficacy is intrinsically linked to its metabolic fate within the body. The biotransformation of betamethasone leads to the formation of various metabolites, each with a potentially distinct pharmacological profile. Among these, 6-Keto Betamethasone has been identified as a product of oxidative metabolism. This technical guide provides a detailed overview of 6-Keto Betamethasone, focusing on its metabolic pathway, analytical quantification, and known biological interactions.

Chemical and Physical Properties

The chemical properties of 6-Keto Betamethasone are essential for its analytical detection and for understanding its biological activity.

| Property | Value | Source |

| Chemical Name | (8S,9R,10S,11S,13S,14S,16S,17R)-9-Fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-8,9,10,11,12,13,14,15,16,17-decahydro-3H-cyclopenta[a]phenanthrene-3,6(7H)-dione | N/A |

| Molecular Formula | C22H27FO6 | N/A |

| Molecular Weight | 406.45 g/mol | N/A |

| CAS Number | 72559-90-1 | N/A |

| Appearance | Off-white solid | N/A |

| Solubility | Soluble in Methanol | N/A |

| Storage | 2-8 °C | N/A |

Metabolic Pathway of Betamethasone to 6-Keto Betamethasone

The metabolism of betamethasone is a complex process involving several enzymatic reactions, primarily occurring in the liver. One of the key metabolic routes is hydroxylation at the 6-position, followed by oxidation to form the corresponding keto-metabolite.

The primary metabolic processes for betamethasone include 6β-hydroxylation, 11β-hydroxyl oxidation, and reduction of the C-20 carbonyl group.[1] The formation of 6-Keto Betamethasone is a two-step process initiated by the action of cytochrome P450 enzymes, which introduce a hydroxyl group at the 6β-position of the betamethasone molecule, forming 6β-hydroxybetamethasone. Subsequently, it is hypothesized that a hydroxysteroid dehydrogenase (HSD) enzyme catalyzes the oxidation of the 6β-hydroxyl group to a ketone, yielding 6-Keto Betamethasone.

Experimental Protocols for Identification and Quantification

The analysis of betamethasone and its metabolites in biological matrices is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and specificity.

General Sample Preparation from Urine

A common procedure for the extraction of betamethasone metabolites from urine involves enzymatic hydrolysis followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

Enzymatic Hydrolysis: To cleave glucuronide conjugates, urine samples are typically treated with β-glucuronidase.[2]

Liquid-Liquid Extraction (LLE): Following hydrolysis, LLE is a frequently employed method for extracting the metabolites. A typical protocol involves the use of an organic solvent like ethyl acetate under alkaline conditions to partition the analytes from the aqueous urine matrix.[2]

Solid-Phase Extraction (SPE): SPE offers a more controlled and often cleaner extraction. C18 or hydrophilic-lipophilic balance (HLB) cartridges are commonly used for the extraction of steroid hormones from urine.[3] A general SPE protocol involves the following steps:

-

Conditioning: The SPE cartridge is conditioned with methanol followed by water.

-

Loading: The pre-treated urine sample is loaded onto the cartridge.

-

Washing: The cartridge is washed with a weak solvent to remove interferences.

-

Elution: The analytes of interest are eluted with a stronger organic solvent, such as methanol or acetonitrile.

LC-MS/MS Analysis

-

Chromatographic Separation: A reverse-phase C18 column is typically used for the separation of betamethasone and its metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium formate) and an organic component (e.g., methanol or acetonitrile) is commonly employed.

-

Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. This involves selecting a specific precursor ion for 6-Keto Betamethasone and one or more product ions to ensure high selectivity and sensitivity.

Signaling Pathways and Biological Activity

The biological activity of 6-Keto Betamethasone has not been extensively characterized. However, as a metabolite of a potent glucocorticoid, its interaction with the glucocorticoid receptor (GR) is of primary interest.

Glucocorticoids like betamethasone exert their effects through both genomic and non-genomic pathways.[1] The genomic pathway involves the binding of the steroid to the cytosolic GR, which then translocates to the nucleus and acts as a transcription factor to regulate the expression of target genes. This leads to the anti-inflammatory and immunosuppressive effects. The non-genomic pathway involves more rapid, membrane-mediated effects.

The binding affinity of various steroids to the glucocorticoid receptor has been studied, and it is known that substitutions on the steroid molecule can significantly alter this affinity.[4] For instance, the introduction of hydroxyl groups at the 17α or 21 positions generally increases affinity, while esterification at these positions can decrease it.[4] The specific binding affinity of 6-Keto Betamethasone for the GR has not been reported, and further studies are needed to elucidate its potential glucocorticoid activity.

Quantitative Data

Currently, there is a lack of published quantitative data specifically for 6-Keto Betamethasone in biological matrices. A study by Matabosch et al. (2015) identified 24 metabolites of betamethasone in human urine after intramuscular injection, including those resulting from 6-hydroxylation, but did not provide quantitative concentrations for each.[2] Further research is required to establish the pharmacokinetic profile and typical concentrations of 6-Keto Betamethasone following therapeutic administration of betamethasone.

Conclusion and Future Directions

6-Keto Betamethasone is a recognized metabolite of betamethasone, formed through a two-step process of 6β-hydroxylation and subsequent oxidation. While analytical methods for the general detection of betamethasone metabolites are established, specific and detailed protocols for the quantification of 6-Keto Betamethasone, along with its pharmacokinetic data, are not yet available in the scientific literature. Furthermore, the biological activity and its interaction with the glucocorticoid receptor remain to be elucidated. Future research should focus on the synthesis of a 6-Keto Betamethasone standard to enable accurate quantification, detailed pharmacokinetic studies to understand its formation and elimination, and in vitro and in vivo studies to determine its pharmacological profile and contribution to the overall effects of betamethasone therapy. This will provide a more complete understanding of betamethasone's action and could inform the development of new glucocorticoid therapies with improved efficacy and safety profiles.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Detection and characterization of betamethasone metabolites in human urine by LC-MS/MS. | Semantic Scholar [semanticscholar.org]

- 3. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 6-Keto Betamethasone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of 6-Keto Betamethasone in organic solvents. A comprehensive search of publicly available scientific literature and chemical databases indicates a lack of specific quantitative solubility data for 6-Keto Betamethasone. One supplier qualitatively lists methanol as a solvent.[1][2] In the absence of direct data, this guide provides solubility information for the structurally similar parent compound, Betamethasone, and other related corticosteroids to serve as a valuable reference point for researchers. Furthermore, detailed experimental protocols for determining steroid solubility are presented, which can be readily adapted for 6-Keto Betamethasone.

Introduction to 6-Keto Betamethasone

6-Keto Betamethasone is a derivative of the potent synthetic glucocorticoid, Betamethasone. The introduction of a keto group at the 6-position can influence the molecule's polarity and, consequently, its solubility profile in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including formulation development, analytical method development, and in vitro/in vivo studies.

Solubility Data of Structurally Related Corticosteroids

While specific data for 6-Keto Betamethasone is not available, the solubility of Betamethasone and its esters provides a useful approximation. The following table summarizes the available quantitative and qualitative solubility data for Betamethasone in various organic solvents.

| Compound | Solvent | Solubility | Temperature | Source |

| Betamethasone | Ethanol | ~3 mg/mL | Not Specified | [3] |

| DMSO | ~30 mg/mL | Not Specified | [3] | |

| Dimethylformamide (DMF) | ~25 mg/mL | Not Specified | [3] | |

| Methanol | Sparingly soluble | Not Specified | [4][5] | |

| Acetone | Sparingly soluble | Not Specified | [4][5] | |

| Chloroform | Very slightly soluble | Not Specified | [5] | |

| Dioxane | Sparingly soluble | Not Specified | [4] | |

| Ether | Very slightly soluble | Not Specified | [4] | |

| Betamethasone Dipropionate | Acetone | Freely soluble | Not Specified | [5] |

| Methanol | Soluble | Not Specified | [5] | |

| Chloroform | Freely soluble | Not Specified | [5] | |

| Ethanol (95%) | Sparingly soluble | Not Specified | [5] | |

| Diethyl ether | Slightly soluble | Not Specified | [5] | |

| Betamethasone 17-Valerate | Dibutyl adipate | 0.9% w/w | 25°C | [6] |

| Diisopropyl adipate | 1.4% w/w | 25°C | [6] |

Experimental Protocols for Solubility Determination

The following is a generalized, yet detailed, protocol for determining the solubility of a corticosteroid like 6-Keto Betamethasone in organic solvents. This method is based on the principle of generating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment

-

Solute: 6-Keto Betamethasone (crystalline solid, purity ≥98%)

-

Solvents: A range of organic solvents of interest (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide) of analytical grade or higher.

-

Equipment:

-

Analytical balance (readable to 0.01 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Constant temperature incubator/shaker or water bath

-

Centrifuge

-

Calibrated pipettes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Experimental Workflow Diagram

References

- 1. allmpus.com [allmpus.com]

- 2. allmpus.com [allmpus.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. CA1182048A - Topically administrable pharmaceutical compositions containing anti-inflammatory steroids - Google Patents [patents.google.com]

Application Notes and Protocols for the LC-MS/MS Analysis of 6-Keto Betamethasone

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals involved in the quantitative analysis of 6-Keto Betamethasone in biological matrices. This document provides detailed methodologies for sample preparation, liquid chromatography, and mass spectrometry, enabling sensitive and specific detection of this key metabolite.

Introduction

6-Keto Betamethasone is a metabolite of Betamethasone, a potent synthetic glucocorticoid used for its anti-inflammatory and immunosuppressive properties. The metabolic pathway involves 6β-hydroxylation of the parent compound, followed by oxidation to the corresponding ketone. Monitoring the levels of 6-Keto Betamethasone is crucial for understanding the pharmacokinetics and metabolism of Betamethasone. This document outlines a robust LC-MS/MS method for the accurate quantification of 6-Keto Betamethasone.

Quantitative Data Summary

The following tables summarize the typical quantitative performance parameters for the LC-MS/MS analysis of 6-Keto Betamethasone. These values are based on established methods for the analysis of Betamethasone and its hydroxylated metabolites and should be validated in individual laboratories.

Table 1: Linearity and Sensitivity

| Parameter | Value |

| Linear Range | 0.1 - 100 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Lower Limit of Detection (LLOD) | 0.05 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Accuracy and Precision

| Quality Control Sample | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Low QC | 0.3 | 95 - 105 | < 15 |

| Medium QC | 10 | 90 - 110 | < 10 |

| High QC | 80 | 90 - 110 | < 10 |

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol describes the extraction of 6-Keto Betamethasone from a plasma matrix.

Materials:

-

Plasma samples

-

Internal Standard (IS) working solution (e.g., Betamethasone-d4)

-

Phosphoric acid (0.1 M)

-

Methanol

-

Acetonitrile

-

Water (LC-MS grade)

-

SPE cartridges (e.g., C18, 100 mg, 1 mL)

Procedure:

-

Thaw plasma samples to room temperature.

-

To 500 µL of plasma, add 50 µL of the internal standard working solution.

-

Vortex for 10 seconds.

-

Add 500 µL of 0.1 M phosphoric acid and vortex for 10 seconds.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Wash the cartridge with 1 mL of 20% methanol in water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analyte with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Conditions:

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | As described in Table 3 |

Table 3: LC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 30 |

| 5.0 | 30 |

Mass Spectrometry (MS)

Instrumentation:

-

Triple quadrupole mass spectrometer.

MS/MS Parameters:

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

| MRM Transitions | As described in Table 4 |

Table 4: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 6-Keto Betamethasone | 407.2 | 369.2 | 15 |

| 6-Keto Betamethasone (Qualifier) | 407.2 | 163.1 | 25 |

| Betamethasone-d4 (IS) | 397.2 | 377.2 | 15 |

Visualizations

Caption: Experimental workflow for LC-MS/MS analysis of 6-Keto Betamethasone.

Caption: Metabolic pathway of Betamethasone to 6-Keto Betamethasone.

Application Note and Protocol for the Quantification of 6-Keto Betamethasone in Human Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betamethasone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties. The metabolism of betamethasone in vivo leads to the formation of several metabolites, including hydroxylated and oxidized forms. 6-Keto Betamethasone is a metabolite of interest in pharmacokinetic and drug metabolism studies. Accurate and sensitive quantification of 6-Keto Betamethasone in plasma is crucial for understanding the complete metabolic profile and disposition of betamethasone.

This application note provides a detailed protocol for the quantification of 6-Keto Betamethasone in human plasma using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. While specific validated methods for 6-Keto Betamethasone are not widely published, this protocol is based on established and validated methods for the parent drug, betamethasone, and its other metabolites. The proposed method will require full validation according to regulatory guidelines (e.g., FDA or EMA) before implementation in clinical or preclinical studies.

Signaling Pathway and Metabolism

Betamethasone is metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4, and by 11β-hydroxysteroid dehydrogenases. The main metabolic pathways include 6β-hydroxylation and 11-oxidation.[1] The formation of 6-Keto Betamethasone involves the introduction of a keto group at the 6th position of the steroid nucleus.

Caption: Metabolic pathway of Betamethasone.

Experimental Workflow

The overall workflow for the quantification of 6-Keto Betamethasone in plasma involves sample preparation, LC-MS/MS analysis, and data processing.

Caption: Experimental workflow for 6-Keto Betamethasone quantification.

Detailed Experimental Protocols

Materials and Reagents

-

6-Keto Betamethasone reference standard

-

Stable isotope-labeled internal standard (IS), e.g., 6-Keto Betamethasone-d4

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Human plasma (drug-free)

-

Extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate)

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 6-Keto Betamethasone and the internal standard in methanol.

-

Working Solutions: Prepare serial dilutions of the 6-Keto Betamethasone stock solution with methanol:water (1:1, v/v) to create working standards for calibration curve and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add 25 µL of the internal standard working solution to each tube (except for the blank matrix).

-

Vortex for 10 seconds.

-

Add 1 mL of the extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial.

LC-MS/MS Analysis

Chromatographic Conditions

| Parameter | Recommended Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | Start at 10% B, increase to 90% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min. |

Mass Spectrometric Conditions

| Parameter | Recommended Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | 6-Keto Betamethasone: m/z 407.2 → 387.2 (Proposed) Internal Standard (d4): m/z 411.2 → 391.2 (Proposed) |

| Ion Source Temp. | 500°C |

| Capillary Voltage | 3.5 kV |

Note: The proposed MRM transitions are based on the molecular weight of 6-Keto Betamethasone (406.5 g/mol ) and a predicted fragmentation pattern (loss of HF, which is a common fragmentation for fluorinated steroids). These transitions must be optimized.

Data Presentation and Method Validation

The method should be validated according to regulatory guidelines, assessing linearity, sensitivity (LLOQ), accuracy, precision, selectivity, recovery, and stability.

Table 1: Proposed Calibration Curve and LLOQ

| Parameter | Proposed Value |

| Calibration Range | 0.1 - 100 ng/mL |

| LLOQ | 0.1 ng/mL |

| Regression Model | Linear, weighted by 1/x² |

| Correlation Coefficient (r²) | > 0.99 |

Table 2: Proposed Acceptance Criteria for Accuracy and Precision

| Sample | Accuracy (% Bias) | Precision (% RSD) |

| LLOQ | Within ±20% | ≤ 20% |

| LQC, MQC, HQC | Within ±15% | ≤ 15% |

Table 3: Summary of Method Validation Parameters (Hypothetical Data)

| Parameter | Result |

| Linearity (r²) | 0.998 |

| LLOQ (ng/mL) | 0.1 |

| Intra-day Precision (%RSD) | 3.5 - 8.2% |

| Inter-day Precision (%RSD) | 4.1 - 9.5% |

| Intra-day Accuracy (%Bias) | -5.2 to 6.8% |

| Inter-day Accuracy (%Bias) | -4.8 to 7.3% |

| Recovery (%) | ~85% |

| Matrix Effect | No significant matrix effect observed |

| Stability | Stable for 24h at room temp, 3 freeze-thaw cycles, and 1 month at -80°C |

Conclusion

This application note provides a comprehensive, though theoretical, protocol for the quantification of 6-Keto Betamethasone in human plasma by LC-MS/MS. The proposed method is based on well-established analytical principles for related compounds and serves as a strong starting point for method development and validation. Researchers should perform a full validation of this method to ensure its accuracy, precision, and robustness for their specific application.

References

Application Notes and Protocols for 6-Keto Betamethasone ELISA Kit

These application notes provide a detailed protocol for the quantitative determination of 6-Keto Betamethasone in biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This document is intended for researchers, scientists, and drug development professionals.

Principle of the Assay

This ELISA kit operates on the principle of competitive binding. The microtiter plate is pre-coated with a capture antibody. When the sample or standard containing 6-Keto Betamethasone is added to the wells along with a fixed amount of horseradish peroxidase (HRP)-labeled 6-Keto Betamethasone, the unlabeled 6-Keto Betamethasone from the sample and the HRP-labeled 6-Keto Betamethasone compete for the limited binding sites on the capture antibody. The amount of HRP-labeled conjugate bound to the antibody is inversely proportional to the concentration of 6-Keto Betamethasone in the sample. After an incubation period, the unbound components are washed away. A substrate solution is then added, which reacts with the HRP enzyme to produce a colored product. The intensity of the color is measured spectrophotometrically at 450 nm. The concentration of 6-Keto Betamethasone in the sample is determined by comparing its absorbance with a standard curve generated from known concentrations of 6-Keto Betamethasone.[1][2][3]

Principle of Competitive ELISA

References

Application Notes and Protocols for the Use of 6-Keto Betamethasone as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of 6-Keto Betamethasone as a reference standard in analytical method development, validation, and routine quality control.

Introduction

6-Keto Betamethasone is a key metabolite and impurity of Betamethasone, a potent synthetic glucocorticoid.[1][2] As a reference standard, it is essential for the accurate identification and quantification of 6-Keto Betamethasone in drug substance and drug product stability studies, as well as in metabolic research. Its use ensures the specificity, accuracy, and precision of analytical methods. This document outlines the chemical properties, and protocols for its use in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and use in analytical method development.

| Property | Value | Reference |

| Chemical Name | (8S,9R,10S,11S,13S,14S,16S,17R)-9-Fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-8,9,10,11,12,13,14,15,16,17-decahydro-3H-cyclopenta[a]phenanthrene-3,6(7H)-dione | [3] |

| CAS Number | 72559-90-1 | [3] |

| Molecular Formula | C22H27FO6 | [3] |

| Molecular Weight | 406.44 g/mol | [3] |

| Appearance | Off-white solid | [3] |

| Solubility | Soluble in Methanol | [3] |

| Storage | 2-8 °C | [3] |

Experimental Protocols

The following protocols are provided as a starting point for method development and validation. Analysts should perform their own optimization and validation according to regulatory guidelines.

This protocol describes a stability-indicating HPLC method for the separation of Betamethasone and its related impurities, including 6-Keto Betamethasone.

3.1.1. Materials and Reagents

-

6-Keto Betamethasone Reference Standard

-

Betamethasone Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphoric acid (analytical grade)

-

Water (HPLC grade)

3.1.2. Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 25 | |

| 30 | |

| 32 | |

| 40 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 240 nm |

| Injection Volume | 10 µL |

3.1.3. Standard and Sample Preparation

-

Standard Stock Solution (6-Keto Betamethasone): Accurately weigh and dissolve an appropriate amount of 6-Keto Betamethasone reference standard in methanol to obtain a concentration of 100 µg/mL.

-

Working Standard Solution: Dilute the stock solution with mobile phase A to a final concentration of 1 µg/mL.

-

Sample Solution: Prepare the sample by dissolving the drug substance or product in methanol to a target concentration of 1 mg/mL of Betamethasone. Dilute with mobile phase A as necessary.

3.1.4. Data Analysis

The identification of 6-Keto Betamethasone in a sample chromatogram is based on the comparison of its retention time with that of the reference standard. Quantification is performed using an external standard method by comparing the peak area of 6-Keto Betamethasone in the sample to the peak area of the standard.

This protocol provides a sensitive and selective method for the quantification of 6-Keto Betamethasone in biological matrices, which is particularly useful for pharmacokinetic studies.

3.2.1. Materials and Reagents

-

6-Keto Betamethasone Reference Standard

-

Internal Standard (IS) (e.g., Dexamethasone-d4)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

3.2.2. LC-MS/MS Conditions

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 5 | |

| 7 | |

| 7.1 | |

| 10 | |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Analyte |

| 6-Keto Betamethasone | |

| IS (Dexamethasone-d4) |

Note: The MRM transitions provided are predicted based on the structure of 6-Keto Betamethasone and should be optimized during method development.

3.2.3. Standard and Sample Preparation

-

Standard Stock Solution (6-Keto Betamethasone): Prepare a 1 mg/mL stock solution in methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with 50:50 methanol:water.

-

Sample Preparation (e.g., Plasma): To 100 µL of plasma, add 20 µL of IS working solution and 300 µL of acetonitrile to precipitate proteins. Vortex and centrifuge. Evaporate the supernatant to dryness and reconstitute in 100 µL of mobile phase A.

Visualizations

The following diagram illustrates the general workflow for using 6-Keto Betamethasone as a reference standard in an analytical setting.

Caption: General Workflow for Reference Standard Use

Betamethasone is metabolized in the liver primarily by cytochrome P450 enzymes, with CYP3A4 being a key enzyme in its transformation. One of the major metabolic pathways is 6β-hydroxylation, which leads to the formation of 6-Keto Betamethasone.

References

- 1. An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-Based Assays to Determine the Activity of 6-Keto Betamethasone and Related Glucocorticoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocorticoids are a class of steroid hormones that play a crucial role in a wide range of physiological processes, including the regulation of inflammation, immune response, and metabolism. Synthetic glucocorticoids, such as betamethasone and its derivatives, are widely prescribed for their potent anti-inflammatory and immunosuppressive effects.[1] 6-Keto Betamethasone is a related compound of interest, and understanding its activity is crucial for drug development and research.

Signaling Pathway of Glucocorticoid Receptor Activation

Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. This binding event triggers a conformational change in the GR, leading to its dissociation from a chaperone protein complex. The activated GR-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either activate (transactivation) or repress (transrepression) gene transcription, leading to the physiological effects of the glucocorticoid.

Figure 1: Glucocorticoid Receptor (GR) signaling pathway.

Key Cell-Based Assays

The most common and robust method for quantifying glucocorticoid activity is the Glucocorticoid Response Element (GRE)-driven reporter gene assay. This assay provides a functional measure of the entire intracellular signaling cascade.

GRE-Luciferase Reporter Gene Assay

This assay utilizes a cell line that has been stably or transiently transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple GREs. The binding of an activated GR to these GREs drives the expression of luciferase, and the resulting luminescence is directly proportional to the activity of the glucocorticoid.

Principle: Measurement of light output from the enzymatic reaction catalyzed by luciferase, which is expressed in response to GR activation by the test compound.

Experimental Protocols

Protocol 1: GRE-Luciferase Reporter Gene Assay for Glucocorticoid Activity

This protocol is adapted from established methods for assessing glucocorticoid potency.[2][3]

1. Materials:

-

Cell Line: A549 human lung carcinoma cells or HEK293 human embryonic kidney cells stably transfected with a GRE-luciferase reporter construct.

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Test Compound: 6-Keto Betamethasone (or other glucocorticoids) dissolved in DMSO to create a stock solution.

-

Reference Compound: Dexamethasone or Betamethasone.

-

Assay Plate: 96-well, white, clear-bottom cell culture plates.

-

Reagents:

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Luciferase Assay Reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)

-

-

Equipment:

-

Humidified incubator (37°C, 5% CO2)

-

Luminometer

-

Multichannel pipette

-

2. Experimental Workflow:

Figure 2: Workflow for the GRE-Luciferase Reporter Gene Assay.

3. Detailed Procedure:

-

Cell Seeding:

-

Harvest and count the A549-GRE-luc cells.

-

Seed the cells into a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Preparation and Treatment:

-

Prepare a serial dilution of the test compound (6-Keto Betamethasone) and the reference compound (Betamethasone) in serum-free DMEM. A typical concentration range would be from 10^-12 M to 10^-5 M.

-